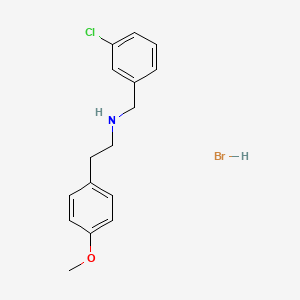

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Description

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a synthetic amine derivative characterized by a benzyl group substituted with a chlorine atom at the meta position (3-chlorobenzyl) and a phenethylamine backbone with a 4-methoxy substitution on the phenyl ring. The hydrobromide salt enhances its stability and solubility for pharmacological applications. Structurally, it shares similarities with psychoactive phenethylamines and NBOMe derivatives but lacks the ortho-methoxy group critical for high 5-HT2A receptor binding .

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO.BrH/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14;/h2-8,11,18H,9-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJFXDUKWGRSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Methoxyphenylacetophenone

The foundational approach involves condensing 4-methoxyacetophenone with 3-chlorobenzylamine in toluene under Dean-Stark conditions to form the corresponding imine. Catalytic hydrogenation using 10% Pd/C in ethyl acetate at 35–40°C under H₂ gas yields the secondary amine. Subsequent treatment with hydrobromic acid in isopropanol (IPA) converts the free base to its hydrobromide salt, achieving a 68–72% overall yield.

Critical Parameters

Nucleophilic Substitution via Halogen Intermediates

An alternative route begins with 2-(4-methoxyphenyl)ethyl bromide, which undergoes nucleophilic displacement with 3-chlorobenzylamine in dimethylformamide (DMF) at 80°C. Triethylamine (3 eq.) scavenges HBr, favoring amine alkylation. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) before hydrobromide salt crystallization, yielding 65–70%.

Side Reactions and Mitigation

Grignard Addition to Nitriles

A less common method involves reacting 4-methoxyphenylacetonitrile with 3-chlorobenzylmagnesium bromide in tetrahydrofuran (THF) at 0°C. Quenching with ammonium chloride followed by hydrobromic acid treatment yields the hydrobromide salt (55–60% yield). While scalable, this route suffers from lower efficiency due to competing nitrile reduction.

Reaction Optimization and Scalability

Solvent-Free Coupling for Industrial Feasibility

Adapting methods from WO2003042166A2, solvent-free condensation of 2-(4-methoxyphenyl)ethylamine with 3-chlorobenzyl chloride at 100–120°C eliminates purification bottlenecks. The melt-phase reaction achieves 85% conversion within 6 hours, with crude hydrobromide salt crystallized directly from ethanol.

Advantages

Catalytic Asymmetric Hydroboration

For enantiomerically pure variants, rhodium-catalyzed hydroboration of 4-methoxyvinylbenzene with (S)-quinap ligand achieves >98% enantiomeric excess (ee). Subsequent amination with 3-chlorobenzylamine and hydrobromide salt formation yields optically active product, though this method remains cost-prohibitive for bulk synthesis.

Purification and Characterization

Crystallization Protocols

Hydrobromide salt crystallization from ethyl acetate/IPA (4:1) at −20°C affords needle-like crystals with >99% purity. Decolorizing with activated charcoal (1 wt%) removes residual Pd/C impurities.

Crystallization Data

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl acetate/IPA | 72 | 99.5 |

| Ethanol/H₂O | 68 | 98.9 |

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 4H, Ar-H), 6.85–6.78 (m, 2H, Ar-H), 4.25 (s, 2H, CH₂NH), 3.75 (s, 3H, OCH₃), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂).

IR (KBr) : 2550 cm⁻¹ (N⁺H stretch), 1605 cm⁻¹ (C=C aromatic).

Applications and Derivatives

N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide serves as a precursor to antipsychotic agents and serotonin receptor modulators. Structural analogs with fluorine or methyl substitutions exhibit enhanced blood-brain barrier permeability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the benzyl ring is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, primary or secondary amines in ethanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Chiral Compound Synthesis

This compound serves as an important intermediate in the synthesis of chiral amines, which are crucial in drug development. The synthesis of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is often linked to the production of optically pure compounds used in pharmaceuticals. It has been noted for its utility as a chiral resolving agent and a catalyst for asymmetric synthesis, particularly in the preparation of drugs like Sitagliptin and Elarofiban .

Pharmacological Studies

Polypharmacology

Research indicates that derivatives of this compound exhibit polypharmacological properties. For instance, studies have shown that related compounds can inhibit enzymes such as phospholipase A2, which is involved in various physiological processes including inflammation and cell signaling . This inhibition could lead to potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Recent investigations into the structure-activity relationship (SAR) of similar compounds have revealed promising antitumor properties. For example, modifications on the phenyl ring have shown varying degrees of efficacy against cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Table 1: Summary of Research Findings on Related Compounds

| Compound | Activity | Reference |

|---|---|---|

| N6-(3-Iodobenzyl)adenosine-5 | Inhibits adipogenesis | |

| N-(4-Methoxyphenyl)ethylamine | Antitumor activity against H2122 cells | |

| Benzbromarone | Xanthine oxidase inhibitor |

These findings highlight the versatility of compounds related to this compound in various therapeutic areas.

Synthesis and Structural Insights

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Improved methods for synthesizing related chiral compounds have been developed, which avoid hazardous chemicals and enhance safety for commercial production .

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of substituted phenethylamines and benzylamines. Below is a systematic comparison with structurally or functionally related analogs:

Structural Analogues

Pharmacological and Physicochemical Differences

- Halogen Position : The meta-chloro substitution (3-Cl) in the target compound contrasts with ortho-substituted analogs (e.g., 2-F in ). Ortho halogens often enhance steric hindrance, reducing receptor binding, while meta substitutions may improve selectivity .

- Methoxy Group : The absence of ortho-methoxy groups (as in NBOMe derivatives) likely diminishes 5-HT2A affinity compared to 25B-NBOMe, which has potent psychedelic effects .

- Salt Form : The hydrobromide salt improves aqueous solubility compared to freebase or hydrochloride salts, influencing bioavailability .

Biological Activity

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉BrClNO

- Molecular Weight : Approximately 356.7 g/mol

- Classification : Benzylamine derivative

The compound features a benzyl group with a 3-chlorobenzyl substituent and a 4-methoxyphenyl group, which contribute to its biological activity by potentially interacting with various receptors or enzymes in biological systems.

The exact mechanism of action of this compound remains under investigation. However, preliminary studies suggest it may modulate the activity of specific receptors or enzymes, influencing physiological processes such as neurotransmission and cellular signaling pathways. This modulation could have implications for the development of therapeutics targeting neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits notable pharmacological properties, particularly in the context of:

- Neuroprotective Activity : The compound has been linked to potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

- Cytotoxicity : Initial cytotoxicity assessments suggest varying degrees of toxicity across different cancer cell lines, indicating selective activity that could be leveraged in cancer therapy .

Case Studies and Research Findings

-

Cytotoxicity Assessment :

Cell Line EC50 (μM) % Toxicity H2122 <1 >95% H460 <1 >95% HCC95 <1 >95% HCC44 <1 >95% -

Receptor Binding Studies :

- Binding assays have demonstrated that this compound interacts with various receptors, suggesting its potential use as a pharmacological agent in receptor-targeted therapies.

- Comparative Analysis :

Applications in Research

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological and oncological conditions.

- Biological Studies : In receptor binding assays and enzyme inhibition studies to elucidate its mechanism of action.

- Synthetic Chemistry : Serving as a building block for synthesizing more complex molecules.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, and how can purity be ensured?

- Methodological Answer : A multi-step synthesis is recommended:

Coupling : React 3-chlorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base (e.g., K₂CO₃) to form the nitrile intermediate.

Reduction : Reduce the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Salt Formation : Treat the free amine with hydrobromic acid (HBr) in anhydrous ethanol to precipitate the hydrobromide salt.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm for chlorobenzyl and methoxyphenyl groups) and the ethanamine chain (δ 2.6–3.1 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 340.23.

- Physicochemical Analysis :

- LogP : Measure via shake-flask method (predicted ~3.5–4.0 using ChemDraw).

- Solubility : Assess in PBS (pH 7.4) and DMSO for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor binding affinities for halogen-substituted analogs?

- Methodological Answer :

- Control Experiments : Compare binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature, buffer).

- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to assess how the 3-chloro substituent alters steric/electronic interactions vs. 4-fluoro analogs. Reference analogs in (Table 1) to contextualize substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Vary substituents (e.g., 3-Cl → 4-Cl, methoxy → ethoxy) and assess impacts.

- Activity Profiling : Test analogs in functional assays (e.g., cAMP modulation for GPCR activity, COX inhibition for anti-inflammatory potential).

- Data Correlation : Use QSAR models (e.g., MOE or Schrödinger) to link electronic (Hammett σ) or steric parameters (Taft Es) to activity .

Q. What experimental approaches evaluate this compound’s neuropharmacological potential?

- Methodological Answer :

- In Vitro Models :

- Primary Neuronal Cultures : Measure Ca²⁺ flux (Fluo-4 AM) or neurotransmitter release (HPLC-ECD).

- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assay; compare permeability to reference compounds (e.g., propranolol).

- In Vivo : Administer in rodent models (e.g., forced swim test for antidepressant activity) with LC-MS/MS quantification of brain tissue levels .

Q. How can researchers optimize this compound’s pharmacokinetics while retaining target engagement?

- Methodological Answer :

- Prodrug Design : Introduce ester groups to the ethanamine chain to enhance oral bioavailability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

Q. What methodologies address conflicting data in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Source Standardization : Use recombinant human enzymes (e.g., CYP450 isoforms) to minimize interspecies variability.

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Orthogonal Assays : Validate findings with fluorescence polarization (FP) or surface plasmon resonance (SPR) .

Q. Which computational methods best predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger Phase to identify potential off-targets (e.g., monoamine transporters).

- Molecular Dynamics (MD) : Simulate binding to homology-modeled receptors (e.g., 5-HT₂A) over 100 ns to assess stability.

- Machine Learning : Apply DeepChem or AlphaFold to predict toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.